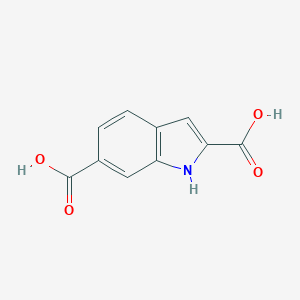

1H-indole-2,6-dicarboxylic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives like 1H-indole-2,6-dicarboxylic acid often involves innovative methods to introduce functional groups at specific positions on the indole core. For instance, a practical synthesis approach for related indole carboxylic acids utilizes sequential reactions including S_NAr reaction, reductive cyclization, hydrolysis, and decarboxylation, demonstrating operational simplicity and cost-effectiveness suitable for large-scale production (Gallou et al., 2004). Moreover, rhodium-catalyzed C-H annulation methods have been employed for the efficient synthesis of 1H-indole-2,3-dicarboxylates, showcasing the versatility of catalytic systems in facilitating complex indole synthesis (Zhang et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of indole carboxylic acids have been elucidated using techniques like single crystal X-ray diffraction and infrared spectroscopy. For example, the structure of indole-2-carboxylic acid was determined to feature intermolecular O-H...O and N-H...O hydrogen bonds forming planar ribbons, highlighting the impact of molecular interactions on the solid-state architecture of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Indole derivatives participate in a wide array of chemical reactions, leveraging their rich electronic and structural features. Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a mild and efficient method towards diverse product formation, showcasing the versatility of indoles in C-C and C-N bond formation (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of indole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Detailed analysis of these properties aids in understanding the material characteristics essential for pharmaceutical formulation and chemical synthesis.

Chemical Properties Analysis

Indole-2-carboxylic acid and its derivatives are noted for their stability under acidic and oxidative conditions while maintaining reactivity at the 3-position. This dual nature facilitates their use in a wide range of chemical transformations and as precursors in synthetic organic chemistry (Murakami, 1987).

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Medicinal Chemistry

- Application Summary : Indole derivatives, including “1H-indole-2,6-dicarboxylic Acid”, are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .

- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific research context. Typically, these compounds are synthesized in a laboratory setting and then used in various biological assays to assess their activity .

- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

-

Scientific Field: Antiviral Research

- Application Summary : Some indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives, have been reported as antiviral agents .

- Methods of Application : These compounds are typically synthesized and then tested against various viral strains in a laboratory setting .

- Results or Outcomes : The specific results or outcomes can vary depending on the specific viral strain and the specific indole derivative being tested .

-

Scientific Field: Anti-Inflammatory Research

- Application Summary : Some indole derivatives have been reported to have anti-inflammatory properties .

- Methods of Application : These compounds are typically synthesized and then tested in various inflammation models, such as paw edema or acetic acid-induced writhings .

- Results or Outcomes : Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .

-

Scientific Field: Antimicrobial Research

- Application Summary : Indole derivatives have been found to possess antimicrobial activities .

- Methods of Application : These compounds are typically synthesized and then tested against various bacterial and fungal strains in a laboratory setting .

- Results or Outcomes : The specific results or outcomes can vary depending on the specific microbial strain and the specific indole derivative being tested .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

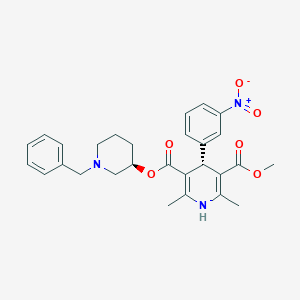

IUPAC Name |

1H-indole-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXRCNKKYCNYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405865 | |

| Record name | 1H-indole-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-2,6-dicarboxylic Acid | |

CAS RN |

103027-97-0 | |

| Record name | 1H-indole-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)